Trimethoxy(octyl)silane

Catalog No.
S773736
CAS No.
3069-40-7
M.F
C11H26O3Si
M. Wt
234.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxy(octyl)silane

CAS Number

3069-40-7

Product Name

Trimethoxy(octyl)silane

IUPAC Name

trimethoxy(octyl)silane

Molecular Formula

C11H26O3Si

Molecular Weight

234.41 g/mol

InChI

InChI=1S/C11H26O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5-11H2,1-4H3

InChI Key

NMEPHPOFYLLFTK-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si](OC)(OC)OC

Canonical SMILES

CCCCCCCC[Si](OC)(OC)OC

Surface Modification

Trimethoxy(octyl)silane is widely employed for surface modification due to its bifunctionality. It contains an octyl group (C8H17) that imparts hydrophobicity (water repellency) and three methoxy groups (OCH3) that readily undergo hydrolysis (reaction with water) to form silanol groups (Si-OH). These silanol groups can then condense with various substrates, forming siloxane (Si-O-Si) bonds, thereby modifying the surface properties.

This surface modification strategy finds applications in diverse research areas:

  • Hydrophobic coatings: Trimethoxy(octyl)silane can be used to create water-repellent coatings on glass, metals, and ceramics, enhancing their resistance to corrosion and improving their self-cleaning properties .
  • Adhesion promotion: By modifying the surface chemistry, trimethoxy(octyl)silane can improve the adhesion between dissimilar materials, such as polymers and inorganic substrates, which is crucial for composite materials development .
  • Biomedical applications: Surface modification with trimethoxy(octyl)silane can enhance the biocompatibility of implants and medical devices by reducing protein adsorption and improving their blood compatibility .

Coupling Agent

Trimethoxy(octyl)silane acts as a coupling agent, facilitating the formation of strong bonds between inorganic materials (like glass or metal oxides) and organic materials (like polymers or resins). This property is advantageous in various research fields:

  • Composites: Trimethoxy(octyl)silane can improve the mechanical properties of composites by enhancing the interfacial adhesion between the organic matrix and the inorganic fillers, leading to stronger and more durable materials .
  • Filler modification: Modifying inorganic fillers with trimethoxy(octyl)silane can improve their compatibility with organic polymers, leading to more homogeneous and well-dispersed composites with enhanced properties .

Synthesis of Functional Materials

Trimethoxy(octyl)silane can serve as a building block for the synthesis of various functional materials:

  • Self-assembled monolayers (SAMs): SAMs are ordered assemblies of molecules on a substrate. Trimethoxy(octyl)silane can be used to create SAMs with tailored properties, such as controlled hydrophobicity or specific functionalities, for applications in sensors, electronics, and biomaterials .
  • Sol-gel processing: This technique involves the formation of a colloidal suspension (sol) that transforms into a gel network. Trimethoxy(octyl)silane can be used as a precursor in sol-gel processes to synthesize silica-based materials with controlled properties, such as porosity and surface functionality, for applications in catalysis, drug delivery, and optics .

Trimethoxy(octyl)silane is an organosilicon compound characterized by the presence of a trimethoxy group attached to an octyl chain. Its chemical formula is C11H26O3SiC_{11}H_{26}O_3Si, and it is commonly used as a silane coupling agent in various applications, particularly in enhancing the adhesion properties of materials. The compound has a molecular weight of 218.42 g/mol and is known for its hydrophobic characteristics due to the long octyl chain, which contributes to its effectiveness in modifying surfaces.

Involving trimethoxy(octyl)silane include hydrolysis and condensation. Upon exposure to moisture, trimethoxy(octyl)silane undergoes hydrolysis, resulting in the formation of silanol groups. This process can be represented as follows:

R Si OR 3+H2OR Si OH 3+3R OH\text{R Si OR }_3+\text{H}_2\text{O}\rightarrow \text{R Si OH }_3+3\text{R OH}

Where RR is the octyl group and RR' represents the methoxy groups. The resulting silanol can further condense with other silanol groups or with itself to form siloxane bonds, leading to polymeric structures.

Trimethoxy(octyl)silane can be synthesized through several methods:

  • Reaction of Octylchlorosilane with Methanol: This method involves reacting n-octylchlorosilane with methanol in the presence of a base.
    n OctylClSi OMe 3+BaseTrimethoxy octyl silane+by products\text{n OctylClSi OMe }_3+\text{Base}\rightarrow \text{Trimethoxy octyl silane}+\text{by products}
  • Hydrolysis of n-Octyltriethoxysilane: This involves hydrolyzing n-octyltriethoxysilane under controlled conditions to yield trimethoxy(octyl)silane.
  • Direct Alkoxysilylation: This method employs direct alkoxysilylation of octanol with silicon alkoxide.

Trimethoxy(octyl)silane has diverse applications across various industries:

  • Adhesives and Sealants: It enhances adhesion properties in adhesives.
  • Coatings: Used in surface treatments to improve water repellency and durability.
  • Nanotechnology: Functions as a surface modifier for nanoparticles, improving their hydrophobicity.
  • Biomedical

Interaction studies involving trimethoxy(octyl)silane focus on its compatibility with various substrates and its impact on surface properties. For instance, studies have shown that functionalizing nanoparticles with this silane alters their hydrophobicity significantly, which can affect their behavior in biological environments and enhance their applicability in drug delivery systems .

Several compounds exhibit similar properties or structures to trimethoxy(octyl)silane. Here are some notable examples:

Compound NameChemical FormulaKey Features
TriethoxyoctylsilaneC11H24O3SiC_{11}H_{24}O_3SiContains ethoxy groups; more hydrophilic than trimethoxy variant.
OctyltriethoxysilaneC11H24O4SiC_{11}H_{24}O_4SiSimilar functionality; used for similar applications but with different reactivity profiles.
OctadecyltrichlorosilaneC18H37Cl3SiC_{18}H_{37}Cl_3SiLonger alkyl chain; used for surface modification but more reactive due to chlorine atoms.

Uniqueness of Trimethoxy(octyl)silane

Trimethoxy(octyl)silane stands out due to its balance between hydrophobicity and reactivity. The presence of three methoxy groups allows for easier hydrolysis compared to triethoxyoctylsilane, making it more suitable for applications requiring rapid surface modification. Its unique structure enables it to effectively enhance adhesion while maintaining desirable hydrophobic characteristics.

Molecular Structure and Configuration

Trimethoxy(octyl)silane is an organosilicon compound with the molecular formula C₁₁H₂₆O₃Si [1] [2]. The compound features a silicon atom as the central element, bonded to three methoxy groups (-OCH₃) and one octyl chain (C₈H₁₇) [3]. The molecular weight is 234.408 grams per mole [4]. The compound exhibits a linear alkyl chain configuration, with the octyl group providing hydrophobic characteristics while the three methoxy groups serve as hydrolyzable functional groups [5].

The structural representation can be expressed through the SMILES notation as CCCCCCCCSi(OC)OC [1] [6], indicating the linear eight-carbon chain directly bonded to the silicon atom. The InChI key for this compound is NMEPHPOFYLLFTK-UHFFFAOYSA-N [3] [7], providing a unique structural identifier. The three-dimensional molecular configuration demonstrates a tetrahedral geometry around the silicon center, with the octyl chain extending linearly from the silicon atom [8].

Physical Properties

Boiling Point and Density

Trimethoxy(octyl)silane exhibits specific thermal and density characteristics that are fundamental to its applications. The boiling point has been reported at 191.5 ± 8.0 degrees Celsius at 760 millimeters of mercury pressure [4]. Alternative measurements indicate a boiling point of 75 degrees Celsius under reduced pressure conditions [5] [9]. The compound demonstrates a density of 0.907 grams per milliliter at 25 degrees Celsius [1] [5] [10] [9].

The flash point of trimethoxy(octyl)silane is recorded at 102.2 degrees Celsius [4], while other sources report values of 95 degrees Celsius in closed cup testing [1] and 68 degrees Celsius under standard conditions [10]. These thermal properties indicate the compound's moderate volatility and flammability characteristics under elevated temperature conditions.

Refractive Index and Viscosity

The refractive index of trimethoxy(octyl)silane is consistently reported as n₂₀/D 1.416 [1] [5] [9]. This optical property reflects the compound's ability to bend light as it passes through the material, which is relevant for applications involving optical clarity and surface modifications.

Viscosity measurements indicate a kinematic viscosity of 2.4 square millimeters per second [9]. The compound exists as a colorless to yellow liquid at ambient conditions [5] [9], with a specific gravity of 0.907 [5] [9]. The vapor pressure ranges from 0 to 12,790 Pascal at temperatures between 20 and 25 degrees Celsius [5] [9].

Solubility Parameters

Trimethoxy(octyl)silane demonstrates distinct solubility characteristics based on the polarity of the solvent system. The compound is insoluble in water but reacts with aqueous systems [10]. Water solubility data indicates a range of 59 to 1000 grams per liter at 20 degrees Celsius [5] [9], which reflects the compound's reactivity with water rather than true dissolution.

The compound exhibits excellent solubility in common non-polar organic solvents [5] [9]. The logarithmic partition coefficient (LogP) ranges from -0.82 to 3.9 at temperatures between 20 and 24 degrees Celsius [5] [9], indicating moderate hydrophobic character. This solubility profile makes the compound particularly suitable for applications in organic solvent systems and surface modification processes where hydrophobic properties are desired.

Chemical Properties

Hydrolytic Sensitivity

Trimethoxy(octyl)silane exhibits significant hydrolytic sensitivity, classified with a hydrolytic sensitivity rating of 7, indicating that it reacts slowly with moisture and water [5] [9]. The hydrolysis process involves the conversion of methoxy groups to silanol groups through reaction with water molecules [11] [12]. This hydrolytic behavior is fundamental to the compound's function as a surface modification agent.

The hydrolysis kinetics are influenced by pH conditions, with acid-catalyzed hydrolysis proceeding more rapidly than base-catalyzed reactions [13] [11]. Research indicates that alkoxysilanes demonstrate both specific acid and specific base catalyzed hydrolysis mechanisms, with minimum reaction rates occurring around pH 7 [11]. The hydrolysis rate constant for methoxy-containing silanes is generally faster compared to ethoxy analogs due to the smaller size and higher reactivity of the methoxy leaving group [13].

Reactivity Patterns

The reactivity of trimethoxy(octyl)silane follows typical patterns observed in alkoxysilane chemistry. The compound undergoes hydrolysis reactions where the methoxy groups are replaced by hydroxyl groups, forming silanol intermediates [11]. These silanol groups subsequently participate in condensation reactions, forming siloxane bonds and releasing water molecules [14].

The compound demonstrates reactivity toward various nucleophilic species, including alcohols, amines, and hydroxylated surfaces [15] [16]. The presence of three hydrolyzable methoxy groups enables the formation of cross-linked networks through condensation polymerization [15]. The octyl chain remains chemically inert under typical reaction conditions, providing hydrophobic character to the final modified surface or material .

Stability Under Various Conditions

Trimethoxy(octyl)silane demonstrates varying stability depending on environmental conditions. The compound is moisture sensitive and should be stored under inert atmosphere conditions at room temperature [5] [9]. Exposure to atmospheric humidity leads to gradual hydrolysis of the methoxy groups, which can affect the compound's performance in applications requiring intact alkoxysilane functionality.

Thermal stability studies on related organosilane compounds indicate that octyl-substituted silanes maintain structural integrity up to approximately 250 degrees Celsius [18]. Complete thermal decomposition typically occurs around 400 degrees Celsius, with degradation proceeding through silicon-carbon and carbon-carbon bond cleavage mechanisms [18] [19]. The thermal decomposition pathway involves the formation of cyclic siloxane species and volatile organic compounds [19].

Under acidic conditions, the compound exhibits enhanced hydrolysis rates, which can be beneficial for surface modification applications but may lead to premature degradation during storage [11] [12]. Basic conditions generally result in slower hydrolysis kinetics but can still lead to gradual decomposition over extended time periods [11].

PropertyValueConditionsSource
Molecular FormulaC₁₁H₂₆O₃Si- [1] [2]
Molecular Weight234.408 g/mol- [4]
Boiling Point191.5 ± 8.0°C760 mmHg [4]
Density0.907 g/mL25°C [1] [5]
Refractive Index1.416n₂₀/D [1] [5]
Flash Point102.2°C- [4]
Viscosity2.4 mm²/sKinematic [9]
Water Solubility59-1000 g/L20°C [5] [9]
LogP-0.82 to 3.920-24°C [5] [9]
Hydrolytic Sensitivity7 (reacts slowly)- [5] [9]

Physical Description

Liquid

UNII

FZ07E4LW2M

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 18 of 104 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 86 of 104 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H331 (60.47%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (31.4%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3069-40-7

Wikipedia

Trimethoxycaprylylsilane

Use Classification

Cosmetics -> Binding; Smoothing

General Manufacturing Information

Construction
Custom compounding of purchased resin
Paint and coating manufacturing
Printing and related support activities
Silane, trimethoxyoctyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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